molecular formula C16H19F3N4O2 B606102 BIX HCl CAS No. 1204329-34-9

BIX HCl

Cat. No.: B606102
CAS No.: 1204329-34-9
M. Wt: 356.34
InChI Key: QMHRLXNEGYTSRV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BIX NHE1 inhibitor interacts with the NHE1 isoform, a transmembrane ion channel present on the plasma membrane of most mammalian cells . It inhibits NHE1 with IC50 values of 6 and 31 nM in intracellular pH recovery and human platelet swelling assays, respectively . It displays over 30-fold selectivity against NHE2 and shows no measurable inhibitory activity against the NHE3 isoform .

Cellular Effects

The BIX NHE1 inhibitor has significant effects on various types of cells and cellular processes. It prevents ischemic damage in an ischemia reperfusion injury isolated rat heart model ex vivo . It also prevents phenylephrine-induced cardiomyocyte hypertrophy in vitro, and attenuates cardiac hypertrophy and left ventricular dysfunction postinfarction in rats . In neutrophils, cell swelling induced by the BIX NHE1 inhibitor is both necessary and sufficient for the potentiation of migration following chemoattractant stimulation .

Molecular Mechanism

The BIX NHE1 inhibitor exerts its effects at the molecular level through various mechanisms. It binds to the NHE1 isoform, inhibiting its function and leading to changes in intracellular pH and volume . This binding interaction is crucial for its inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the BIX NHE1 inhibitor change over time. It shows low DDI (agent-agent interaction) potential, excellent pharmacokinetics in rat and dog, and remarkably potent activity in the isolated heart model of ischemia-reperfusion injury . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

The BIX NHE1 inhibitor is involved in the regulation of hydrogen ion dynamics, a critical metabolic pathway in cells . It interacts with the NHE1 isoform, a key enzyme in this pathway

Transport and Distribution

The BIX NHE1 inhibitor is transported and distributed within cells and tissues, likely through its interaction with the NHE1 isoform located on the plasma membrane

Subcellular Localization

The BIX NHE1 inhibitor primarily interacts with the NHE1 isoform, which is located on the plasma membrane of most mammalian cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIX Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general laboratory preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), followed by the addition of surfactants like Tween 80 and distilled water to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for BIX Hydrochloride are not widely published, but they likely involve large-scale synthesis using similar principles as laboratory preparation, with additional steps for purification and quality control to ensure consistency and potency.

Chemical Reactions Analysis

Types of Reactions

BIX Hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in acid-base reactions, given its hydrochloride form.

Common Reagents and Conditions

Common reagents used in reactions involving BIX Hydrochloride include strong acids and bases, organic solvents like DMSO, and various surfactants for solubilization. The reaction conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving BIX Hydrochloride depend on the specific reagents and conditions used

Scientific Research Applications

BIX Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study the inhibition of sodium-hydrogen exchange.

    Biology: Employed in cell biology to investigate the role of NHE1 in regulating intracellular pH and cell volume.

    Medicine: Explored for its potential therapeutic applications in conditions where NHE1 activity is dysregulated, such as in certain cardiovascular and cancer treatments.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIX Hydrochloride is unique in its specific inhibition of the sodium-hydrogen exchanger 1 (NHE1), which sets it apart from other hydrochloride compounds that may have different targets and applications. Its role in regulating intracellular pH and cell volume makes it particularly valuable in research focused on cellular homeostasis and related therapeutic applications .

Properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSZLEROFKLICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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